molecular formula C8H8N4O B12974615 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine

Cat. No.: B12974615
M. Wt: 176.18 g/mol
InChI Key: VDFZBBJRFKTECE-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an oxadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-oxadiazol-2-yl)methanol
  • 5-Methyl-1,3,4-oxadiazol-2-yl)methanamine

Uniqueness

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine is unique due to the presence of both an oxadiazole and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C8H8N4O/c1-5-11-12-8(13-5)6-2-3-7(9)10-4-6/h2-4H,1H3,(H2,9,10)

InChI Key

VDFZBBJRFKTECE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CN=C(C=C2)N

Origin of Product

United States

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